molecular formula C18H10O4 B3188464 Pyrene-2,7-dicarboxylic acid CAS No. 214622-81-8

Pyrene-2,7-dicarboxylic acid

Cat. No.: B3188464
CAS No.: 214622-81-8
M. Wt: 290.3 g/mol
InChI Key: OTAJGWQCQIEFEV-UHFFFAOYSA-N
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Description

Pyrene-2,7-dicarboxylic acid is an aromatic hydrocarbon derivative of pyrene, characterized by the presence of carboxylic acid groups at the 2 and 7 positions of the pyrene ring. This compound is known for its unique optical and electronic properties, making it a valuable component in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrene-2,7-dicarboxylic acid typically involves the functionalization of pyrene at the 2 and 7 positions. One common method is the tetrahydropyrene (THPy) approach, which allows for electrophilic aromatic substitutions at these positions. This method involves the photochemical reduction of pyrene in the presence of triphenyltin hydride .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Pyrene-2,7-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce pyrene-2,7-quinone, while reduction can yield pyrene-2,7-dimethanol .

Mechanism of Action

The mechanism by which pyrene-2,7-dicarboxylic acid exerts its effects is primarily related to its ability to participate in various chemical reactions and interactions. Its molecular targets and pathways include:

Comparison with Similar Compounds

Similar Compounds

  • Pyrene-1,3-dicarboxylic acid
  • Pyrene-4,5-dicarboxylic acid
  • Pyrene-2,7-dimethanol

Uniqueness

Pyrene-2,7-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct electronic and optical properties. This makes it particularly valuable in applications requiring strong fluorescence and the ability to form stable complexes with metal ions .

Properties

IUPAC Name

pyrene-2,7-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10O4/c19-17(20)13-5-9-1-2-10-6-14(18(21)22)8-12-4-3-11(7-13)15(9)16(10)12/h1-8H,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTAJGWQCQIEFEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC3=C2C4=C(C=C3)C=C(C=C41)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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